Boc-D-Phe(4-CN)-OH

Peptide Synthesis Proteolytic Stability Chiral Purity

For peptide drug candidates requiring proteolytic stability, Boc-D-Phe(4-CN)-OH delivers an unmatched combination of D-chirality and a reactive para-cyano group. Generic L-Phe or unsubstituted analogs fail to provide simultaneous metabolic resistance and a synthetic handle for generating arginine mimetics. • Enables the direct synthesis of D-4-amidinophenylalanine, a critical arginine surrogate for protease inhibitor design. • Compatible with Boc-SPPS workflows for long or aggregation-prone sequences. • The cyano group supports bioorthogonal click chemistry for site-specific labeling.

Molecular Formula C15H17N2O4-
Molecular Weight 289.31 g/mol
CAS No. 146727-62-0
Cat. No. B558670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe(4-CN)-OH
CAS146727-62-0
Synonyms146727-62-0; Boc-D-4-Cyanophenylalanine; Boc-D-Phe(4-CN)-OH; (R)-N-BOC-4-CYANOPHENYLALANINE; Boc-4-cyano-D-phenylalanine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid; ST50826113; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid; Boc-D-4-Cyanophe; AC1Q1MTM; AC1MC19I; Boc-p-cyano-D-phenylalanine; 14987_ALDRICH; SCHEMBL3450109; 14987_FLUKA; MolPort-002-344-038; RMBLTLXJGNILPG-GFCCVEGCSA-N; ZINC2567680; ANW-74726; CB-480; AKOS015836561; AM82777; AJ-41453; AK-33325; KB-48228
Molecular FormulaC15H17N2O4-
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-]
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1
InChIKeyRMBLTLXJGNILPG-GFCCVEGCSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe(4-CN)-OH: Chiral Building Block


Boc-D-Phe(4-CN)-OH (N-Boc-4-cyano-D-phenylalanine) is a chiral, non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a para-cyano substituent on the phenylalanine aromatic ring . This compound is a specialized building block primarily utilized in solid-phase peptide synthesis (SPPS) for the construction of complex peptides with enhanced properties, serving as a key intermediate for generating pharmacologically relevant D-peptide sequences . Its D-configuration, combined with the electron-withdrawing cyano group, provides distinct stereochemical and electronic properties that differentiate it from its L-enantiomer and other phenylalanine analogs, making it a critical component in the development of metabolically stable and conformationally constrained peptidomimetics [1].

Boc-SPPS workflow Fully compatible with acid-labile Boc strategy; supports complex peptide assembly
D-configuration Reported to confer proteolytic stability in peptide research contexts
Cyano handle Enables post-synthetic modifications (amidine, tetrazole) for peptidomimetic studies

Boc-D-Phe(4-CN)-OH: Irreplaceable in Peptide Design


Generic substitution with simpler Boc-protected phenylalanines or the L-enantiomer fails to replicate the unique properties of Boc-D-Phe(4-CN)-OH. Its D-configuration is fundamental for conferring proteolytic stability to peptide drugs, as it renders the resulting peptide bond unrecognizable to endogenous mammalian proteases, which are stereospecific for L-amino acids [1]. The para-cyano group is not a passive substituent; it is an electron-withdrawing moiety that modulates the aromatic ring's electronic character and serves as a crucial, selective synthetic handle for post-synthetic modifications, such as conversion to amidine or tetrazole functionalities, which are not possible with unsubstituted phenylalanine . The specific combination of D-chirality, a Boc-protecting group compatible with orthogonal SPPS strategies, and the reactive cyano group defines a niche that cannot be met by other commercially available amino acid derivatives [2].

L-enantiomer Lacks the D-configuration needed for stability; may not replicate proteolytic resistance context
Unsubstituted Phe Missing cyano handle for key post-synthetic routes (amidine/tetrazole); conformational properties may differ
Fmoc analog Incompatible with Boc-SPPS protocols; workflow choice is non-interchangeable

Boc-D-Phe(4-CN)-OH: Comparative Evidence


D-Configuration and Protease Stability

The D-configuration of Boc-D-Phe(4-CN)-OH is its primary differentiator for enhancing the in vivo half-life of peptide therapeutics. Substitution with the corresponding L-enantiomer (Boc-L-Phe(4-CN)-OH, CAS 131724-45-3) results in peptides susceptible to rapid degradation by common proteases [1]. While direct comparative kinetic data (e.g., half-life in serum) are not available for this specific building block, the well-established principle in peptide chemistry is that incorporation of D-amino acids, like D-Phe(4-CN), into a peptide sequence universally increases its proteolytic resistance compared to L-amino acid-containing controls [2]. This class-level inference is a cornerstone of peptide drug design, making enantiomeric purity a critical procurement specification [3].

Proteolytic Stability
Class-level
D-enantiomer vs L-enantiomer: qualitative class-level advantage
Supports stability-oriented peptide research
Specific compound data to verify; class inference from D-amino acid literature
Peptide Synthesis Proteolytic Stability Chiral Purity

Electronic Modulation of Peptide Conformation

The para-cyano (-CN) substituent in Boc-D-Phe(4-CN)-OH exerts an electron-withdrawing effect on the phenyl ring, altering the pi-electron density and dipole moment of the aromatic side chain compared to unsubstituted D-phenylalanine (Boc-D-Phe-OH, CAS 18942-49-9) . This electronic perturbation can directly influence the peptide backbone's conformational preferences, particularly affecting pi-pi stacking and hydrophobic interactions within the peptide or with a target protein [1]. While no direct experimental comparison (e.g., circular dichroism spectra) is publicly available for this exact pair, class-level inference from studies on related para-substituted phenylalanines supports that a strong electron-withdrawing group (Hammett σp = 0.66 for -CN) significantly alters conformational dynamics compared to a hydrogen atom (σp = 0.00) [2].

Electronic Modulation
Class-level
Δ Hammett σp = 0.66 (CN vs H)
Supports conformational SAR studies
Conformational impact context-dependent; no direct CD comparison available
Peptidomimetics Conformational Analysis Structure-Activity Relationship

Boc vs. Fmoc SPPS Compatibility

Boc-D-Phe(4-CN)-OH is specifically validated for use in Boc-based solid-phase peptide synthesis (SPPS) . Its differentiation from the Fmoc-protected analog (Fmoc-D-Phe(4-CN)-OH, CAS 173963-93-4) is absolute based on synthetic workflow requirements. Boc-based SPPS employs acid-labile protecting groups and final cleavage with strong acids like HF or TFMSA, whereas Fmoc-SPPS uses base-labile protection and TFA cleavage. Selection is non-interchangeable and driven by the peptide sequence's compatibility with either strongly acidic or basic conditions [1]. A direct head-to-head comparison of the two protecting groups is not a measure of compound superiority but a strict compatibility requirement, making procurement of the correct derivative essential for project execution [2].

SPPS Compatibility
Method context
Boc-SPPS vs Fmoc-SPPS: binary workflow distinction
Workflow-critical selection; non-interchangeable
Confirm protocol compatibility before procurement
Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

Cyano Group for Arginine Mimetics

The para-cyano group of Boc-D-Phe(4-CN)-OH is not merely a substituent; it is a reactive functional handle that enables specific chemical transformations impossible with other common analogs like Boc-D-Phe(4-NO2)-OH or Boc-D-Phe(4-Cl)-OH [1]. The cyano group can be selectively reduced to an aminomethyl moiety or converted to an amidine group, creating D-4-amidinophenylalanine or D-4-(aminomethyl)phenylalanine residues, which serve as potent arginine mimetics in protease inhibitors and other bioactive peptides . Furthermore, the cyano group is a robust participant in 1,3-dipolar cycloaddition ('click chemistry') to form tetrazoles, a strategy widely used for bioconjugation and drug discovery . This latent reactivity is a core differentiator for researchers requiring post-synthetic functionalization.

Post-Synthetic Routes
Class-level
CN → amidine, aminomethyl, tetrazole
Enables arginine mimetic and click-chemistry research
Reactivity context; verify transformation yields for specific target
Click Chemistry Post-Translational Modification Arginine Mimetics

Boc-D-Phe(4-CN)-OH: Key Applications


Engineering Protease-Resistant Therapeutic Peptides

Procure Boc-D-Phe(4-CN)-OH when designing peptide drug candidates intended for systemic administration where resistance to rapid enzymatic degradation is paramount. The D-configuration of the phenylalanine analog directly addresses the challenge of short in vivo half-lives, a common failure point for L-peptide therapeutics. As a class-level inference, incorporation of this D-amino acid is expected to significantly enhance the metabolic stability of the target peptide, prolonging its therapeutic effect and potentially improving its bioavailability [1].

Synthesizing Peptidomimetics and Arginine Mimetics

This compound is essential for projects focused on developing potent protease inhibitors or receptor antagonists that require an arginine-like binding motif with D-chirality. The para-cyano group serves as a direct precursor for generating D-4-amidinophenylalanine, a well-established arginine mimetic known for its strong basic interaction with aspartate or glutamate residues in enzyme active sites . Selecting Boc-D-Phe(4-CN)-OH provides a straightforward synthetic route to this critical pharmacophore, avoiding complex and low-yielding alternative syntheses .

Boc-SPPS for Complex Sequences

Boc-D-Phe(4-CN)-OH is the definitive choice for researchers operating in a Boc-SPPS environment. This workflow, which utilizes acid-labile protection and final HF cleavage, is often preferred for synthesizing long, difficult, or aggregation-prone peptide sequences where Fmoc-SPPS fails [2]. Procurement of this specific building block is non-negotiable for maintaining the orthogonal protecting group strategy required by the Boc-SPPS protocol, ensuring high coupling efficiency and final product purity .

Click Chemistry for Peptide Bioconjugates

Researchers building peptide-based tools for chemical biology applications should procure Boc-D-Phe(4-CN)-OH for its unique capacity for bioorthogonal conjugation. The cyano group is a versatile participant in click chemistry, particularly in 1,3-dipolar cycloadditions with azides to form stable tetrazole linkages . This enables the site-specific attachment of fluorophores, affinity tags, or cytotoxic payloads to a D-peptide scaffold, a capability not offered by Boc-D-Phe-OH or other 4-substituted analogs lacking this reactive handle [3].

Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-configuration stability context
Proteolytic stability assay
Peptidomimetic / arginine mimetic studies
Cyano-to-amidine conversion route
Post-synthetic modification yield
Boc-SPPS of complex sequences
Boc protecting group compatibility
Coupling efficiency and purity
Click chemistry for peptide conjugates
Cyano group as click handle
Tetrazole formation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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